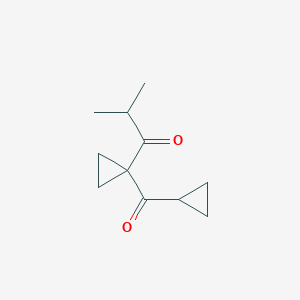
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Vue d'ensemble
Description
Cyclopropanecarbonyl chloride is an organic compound used as an alkylating reagent in the preparation of some chemical building blocks . It’s a clear, colorless to slightly yellow liquid .
Synthesis Analysis
Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid . Other methods for synthesizing cyclopropane derivatives involve the use of carbenes and carbenoids .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of cyclopropanecarbonyl chloride has been determined to be C3H5COCl .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can react with various nucleophiles to form different products. For example, it can react with hydrazine to form cyclopropanecarboxylic acid hydrazide .Physical And Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a liquid at room temperature with a boiling point of 119 °C and a density of 1.152 g/mL at 25 °C .Applications De Recherche Scientifique
1. Enantioselective Synthesis
One of the applications involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including structures similar to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one. This process, described by Lifchits and Charette (2008), is significant in the enantioselective synthesis of various compounds, including serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
2. Conformationally Restricted Analogues
Kazuta, Matsuda, and Shuto (2002) have utilized cyclopropane structures, akin to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one, for designing conformationally restricted analogues of histamine. This approach helps in improving activity and investigating bioactive conformations of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
3. Inhibitor of Ethylene Perception
Watkins (2006) has explored the use of 1-methylcyclopropene, a related cyclopropane compound, in fruits and vegetables. This compound acts as an inhibitor of ethylene perception, impacting ripening and senescence, thus holding potential for commercial applications in food preservation (Watkins, 2006).
4. Generation of Molecular Complexity
Shi, Lu, Wei, and Shao (2012) discuss the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), structures akin to 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one. These reactions generate molecular complexity, indicating the potential of cyclopropane compounds in organic synthesis (Shi, Lu, Wei, & Shao, 2012).
5. Controlled Release of 1-MCP
Sarker, Fan, and Liu (2015) synthesized boron derivatives of methylene cyclopropane (MCP) for gradual release of 1-MCP, a technique useful in enhancing the shelf-life of horticultural products. This application highlights the potential of cyclopropane derivatives in controlled release technologies (Sarker, Fan, & Liu, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)cyclopropyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)9(12)11(5-6-11)10(13)8-3-4-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGQFSKCEXSFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



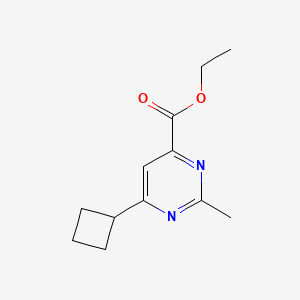
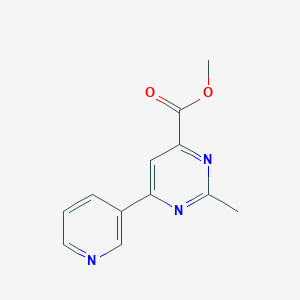
![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)
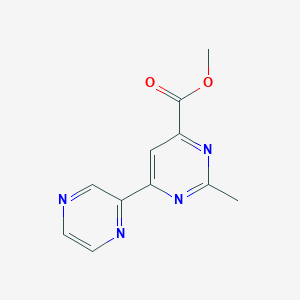
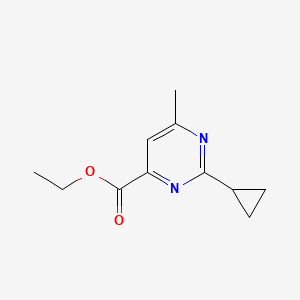
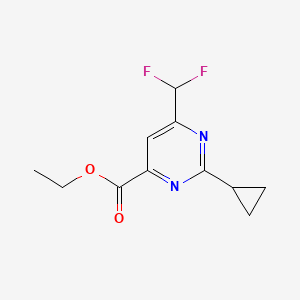
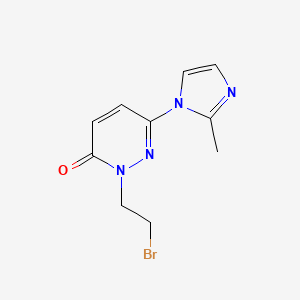
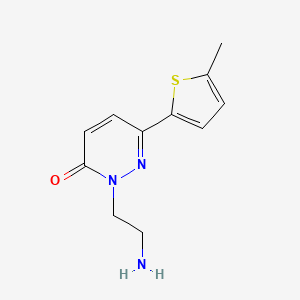
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)
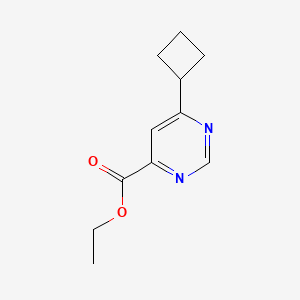
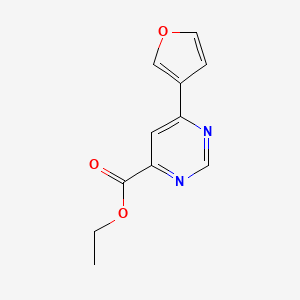
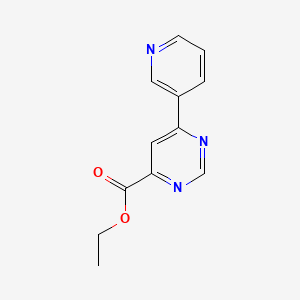
![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)
![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)